(R)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride
Description
(R)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride is a chiral amino acid derivative characterized by a phenyl ring substituted with a hydroxyl group at position 2 and a fluorine atom at position 3. Its molecular formula is C₈H₉ClFNO₃, with a molecular weight of 221.61 g/mol (CAS: 1998215-80-7 or 2089388-98-5, depending on the supplier) . The compound is typically available in purities ≥95–97% and is stored under dry, room-temperature conditions . It is utilized in pharmaceutical research, particularly in the development of β-lactam antibiotics, where its structural features may enhance binding to bacterial targets .
Properties
IUPAC Name |
(2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3.ClH/c9-4-1-2-6(11)5(3-4)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKCJAIPIAOGL-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089388-98-5 | |
| Record name | Benzeneacetic acid, α-amino-5-fluoro-2-hydroxy-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089388-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-hydroxyacetophenone.
Formation of the Amino Acid: The 5-fluoro-2-hydroxyacetophenone is then subjected to a series of reactions, including diazotization and hydrolysis, to form the desired amino acid.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Table 1: Key Structural Differences
Key Observations :
- Hydroxyl Group: Unique to the target compound, the 2-hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like the 4-fluoro derivative .
- Fluorine Position : The 5-fluoro substituent in the target compound is meta to the hydroxyl group, creating a distinct electronic profile compared to para-fluoro (e.g., 4-fluorophenyl) or difluoro (e.g., 2,6-difluorophenyl) analogs .
- Chlorine vs.
Functional Group Modifications
Table 2: Derivatives with Modified Functional Groups
Key Observations :
- Esterification : The methyl ester derivative () masks the carboxylic acid, enhancing membrane permeability but reducing aqueous solubility. This modification is critical in prodrug design .
- Simplified Scaffold: The non-substituted phenyl analog () serves as a baseline for structure-activity relationship (SAR) studies, highlighting the necessity of halogen/hydroxyl groups for target engagement .
Pharmacological and Physicochemical Properties
Table 3: Comparative Data
Key Observations :
Biological Activity
(R)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride, a compound with the molecular formula C8H9ClFNO3 and a molecular weight of 221.61 g/mol, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, highlighting key findings from diverse studies.
- IUPAC Name : this compound
- CAS Number : 2089388-98-5
- Molecular Weight : 221.61 g/mol
- Purity : ≥95%
This compound is believed to interact with various biological targets, potentially influencing metabolic pathways and exhibiting enzyme inhibition properties. The presence of a fluorine atom and a hydroxyl group on the phenyl ring enhances its reactivity and selectivity towards certain biological molecules, which may contribute to its pharmacological effects.
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound 12a | 0.0195 | E. coli |
| Compound 15 | 0.0048 | Bacillus mycoides, C. albicans |
Enzyme Inhibition Studies
The compound has been investigated for its potential role in enzyme inhibition, particularly in pathways related to neurotransmitter regulation and metabolic processes. Its structural attributes suggest that it may act as a competitive inhibitor for certain enzymes involved in amino acid metabolism .
Case Studies
- Antibacterial Activity : A study examining the antibacterial properties of synthesized monomeric alkaloids found that compounds with structural similarities to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
- Antifungal Activity : Another investigation highlighted the antifungal efficacy of related compounds against Candida albicans, with promising results suggesting that modifications in the phenolic structure could enhance antifungal properties .
Pharmacodynamics
Research indicates that the biological activity of this compound is influenced by its stereochemistry and functional groups, which affect its interaction with biological targets. The compound's ability to inhibit specific enzymes may lead to therapeutic applications in treating metabolic disorders or infections .
Comparative Analysis
A comparative analysis of similar compounds reveals that this compound stands out due to its unique fluorine substitution and hydroxyl group, which may enhance its biological activity compared to other amino acids lacking these features.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride | C9H10ClFNO3 | Methyl ester functionality |
| 2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid | C9H10ClFNO3 | Lacks methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
